molecular formula C11H16N2O B13824906 4-[2-(4-Pyridinyl)ethyl]morpholine CAS No. 28487-18-5

4-[2-(4-Pyridinyl)ethyl]morpholine

Cat. No.: B13824906
CAS No.: 28487-18-5
M. Wt: 192.26 g/mol
InChI Key: VUNYIINLDWHUNJ-UHFFFAOYSA-N
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Description

4-[2-(4-Pyridinyl)ethyl]morpholine is an organic compound that features a morpholine ring substituted with a 2-(4-pyridinyl)ethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a morpholine ring and a pyridine ring in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Pyridinyl)ethyl]morpholine typically involves the reaction of 4-pyridineethanol with morpholine under specific conditions. One common method is as follows:

    Starting Materials: 4-pyridineethanol and morpholine.

    Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to facilitate the formation of the desired product.

    Procedure: The 4-pyridineethanol is first converted to its corresponding chloride using the dehydrating agent. This intermediate is then reacted with morpholine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Pyridinyl)ethyl]morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidized derivatives of the morpholine or pyridine rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

4-[2-(4-Pyridinyl)ethyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(4-Pyridinyl)ethyl]morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of both the morpholine and pyridine rings allows for versatile binding interactions, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(2-Pyridyl)ethyl)morpholine: Similar structure but with a different substitution pattern on the pyridine ring.

    4-(4-Pyridinyl)morpholine: Lacks the ethyl linker between the morpholine and pyridine rings.

Uniqueness

4-[2-(4-Pyridinyl)ethyl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl linker between the morpholine and pyridine rings allows for greater flexibility and potential for diverse interactions in chemical and biological systems.

Properties

IUPAC Name

4-(2-pyridin-4-ylethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-4-12-5-2-11(1)3-6-13-7-9-14-10-8-13/h1-2,4-5H,3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNYIINLDWHUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301296401
Record name 4-[2-(4-Pyridinyl)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28487-18-5
Record name 4-[2-(4-Pyridinyl)ethyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28487-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(4-Pyridinyl)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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